(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide
CAS No.: 1251711-20-2
Cat. No.: VC5385977
Molecular Formula: C21H19ClN2O2
Molecular Weight: 366.85
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251711-20-2 |
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Molecular Formula | C21H19ClN2O2 |
Molecular Weight | 366.85 |
IUPAC Name | (E)-3-(2-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Standard InChI | InChI=1S/C21H19ClN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7-10,13,16H,5-6,11-12H2,(H,23,25)/b10-8+ |
Standard InChI Key | NJIXDBAHMVUGQL-CSKARUKUSA-N |
SMILES | C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide integrates three key components:
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Indoline core: A bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. This scaffold is prevalent in pharmaceuticals due to its metabolic stability and ability to engage in π-π interactions .
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Cyclopropanecarbonyl group: A cyclopropane ring conjugated to a carbonyl group, which enhances lipophilicity and influences bioavailability. The strain inherent to the cyclopropane ring may also promote unique binding interactions .
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2-Chlorophenyl acrylamide: An acrylamide moiety substituted with a 2-chlorophenyl group, contributing to electronic effects and potential halogen bonding with biological targets .
Theoretical Physicochemical Data
Property | Value |
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Molecular Formula | C₂₁H₁₈ClN₂O₂ |
Molecular Weight | 380.84 g/mol |
LogP (Partition Coeff.) | ~3.2 (estimated) |
Hydrogen Bond Donors | 2 (amide NH, indoline NH) |
Hydrogen Bond Acceptors | 3 (two amide O, carbonyl O) |
Stereochemistry: The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which optimizes interactions with enzymatic active sites . This configuration can be validated via nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography .
Synthetic Methodology
The synthesis of (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide likely involves multi-step organic reactions, drawing from established protocols for analogous acrylamide derivatives .
Step 1: Preparation of 1-(Cyclopropanecarbonyl)indolin-6-amine
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Indoline Protection:
Step 2: Synthesis of (E)-3-(2-Chlorophenyl)acrylic Acid
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Heck Coupling:
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2-Chlorophenylboronic acid is coupled with acrylic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., triphenylphosphine) .
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Reaction Conditions: Dimethylformamide (DMF), 80°C, 6–8 hours .
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Stereoselectivity: The (E)-isomer is favored due to steric hindrance during the coupling process .
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Step 3: Amide Bond Formation
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Carbodiimide-Mediated Coupling:
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield and reduce reaction times for steps requiring precise temperature control .
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Green Chemistry: Replacement of DCM with ethyl acetate minimizes environmental impact .
Hypothesized Biological Activities
While direct biological data for this compound are unavailable, inferences can be made from structurally related acrylamides and indoline derivatives.
Kinase Inhibition
The indoline scaffold is a known pharmacophore in kinase inhibitors (e.g., sunitinib). The acrylamide moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in kinases .
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Targets: Potential inhibition of receptor tyrosine kinases (e.g., VEGFR, PDGFR) .
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Mechanism: Competitive binding at the ATP pocket, supplemented by covalent modification via the acrylamide group .
Antiproliferative Effects
Analogous compounds exhibit cytotoxicity against cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The 2-chlorophenyl group may enhance membrane permeability, potentiating activity against Gram-positive bacteria .
Challenges and Future Directions
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Stereochemical Purity: Ensuring exclusive (E)-configuration during synthesis requires rigorous reaction monitoring .
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Metabolic Stability: The cyclopropane ring may undergo oxidative metabolism, necessitating prodrug strategies .
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Toxicity Profiling: Screening for off-target effects (e.g., hERG channel inhibition) is critical early in development .
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